

N-Acetyltyramine biosynthesis pathway I-tyrosine tyramine

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Compound Focus: N-Acetyltyramine

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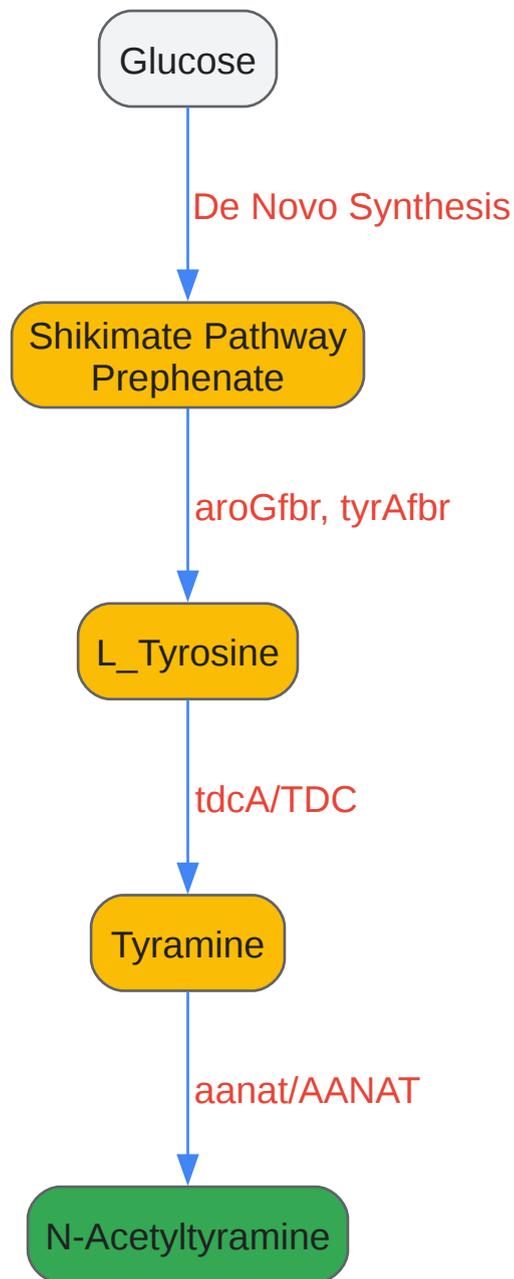
Biosynthesis Pathway Overview

The primary biosynthetic pathway for **N-acetyltyramine** from L-tyrosine involves two key enzymatic steps [1]:

- **Decarboxylation:** L-tyrosine is converted to tyramine by the enzyme **tyrosine decarboxylase** (encoded by the `tdc` or `tdcA` gene) [1] [2].
- **Acetylation:** Tyramine is subsequently converted to **N-acetyltyramine** by the enzyme **arylalkylamine N-acetyltransferase** (encoded by the `aanat` gene) [1].

For a self-sufficient system, the pathway can be extended for **de novo biosynthesis from glucose**. This requires engineering the host's metabolic pathway to enhance the supply of L-tyrosine, which involves overexpressing key genes in the shikimate pathway (e.g., `aroGfbr` and `tyrAfbr`, which are feedback-resistant variants) to direct carbon flux toward L-tyrosine production [1].

The complete workflow is as follows:



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N-Acetyltyramine biosynthesis pathway from glucose and L-tyrosine.

Key Enzymes and Experimental Data

Enzyme Functions and Characteristics

Enzyme	EC Number	Gene	Function in Pathway	Source Organism (if specified)
Tyrosine Decarboxylase (TDC)	4.1.1.25	tdcA / tdc	Decarboxylates L-tyrosine to form tyramine [2]	<i>Enterococcus durans</i> [2]
Arylalkylamine N-acetyltransferase (AANAT)	2.3.1.87	aanat	Acetylates tyramine to form N-acetyltyramine [1]	Not specified in search results

Quantitative Production Data

The following table summarizes key metrics from a recent study achieving de novo biosynthesis in engineered *E. coli* [1]:

Engineering Stage / Focus	Key Genetic Modifications	Resulting N-Acetyltyramine Titer	Cultivation / Notes
Baseline Pathway	Introduction of tdc and aanat genes	Not explicitly stated (relies on endogenous L-tyrosine)	L-tyrosine used as a substrate [1]
De Novo Biosynthesis	Overexpression of aroG ^{fbr} and tyrA ^{fbr}	Not explicitly stated	Production from glucose [1]
Enhanced De Novo Biosynthesis	Additional overexpression of tktA and ppsA	854 mg/L	Production from glucose; final reported titer [1]

Detailed Experimental Protocol

This protocol outlines the methodology for establishing and optimizing **N-acetyltyramine** production in engineered *E. coli*, based on the referenced research [1].

1. Molecular Cloning and Strain Construction

- **Vector System:** Use a standard prokaryotic expression vector (e.g., pET or pBAD series) with inducible promoters (e.g., T7, araBAD) for precise control of gene expression.
- **Pathway Assembly:**
 - **Step 1:** Co-transform *E. coli* (e.g., BL21(DE3)) with two plasmids, or create a single operon harboring the *tdc* (tyrosine decarboxylase) and *aanat* (arylalkylamine N-acetyltransferase) genes. This creates the baseline production strain.
 - **Step 2:** To enable production from glucose, engineer the host strain by introducing plasmids overexpressing feedback-resistant versions of a *roG* (encoding 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) and *tyrA* (encoding chorismate mutase/prephenate dehydrogenase).
 - **Step 3:** For enhanced yield, further engineer the strain from Step 2 by overexpressing *tktA* (encoding transketolase, which increases erythrose-4-phosphate supply) and *ppsA* (encoding phosphoenolpyruvate synthase, which increases phosphoenolpyruvate supply).

2. Fermentation and Production

- **Medium:** Use a defined minimal medium (e.g., M9) with glucose as the sole carbon source to assess de novo biosynthesis capability.
- **Induction:** When the culture optical density (OD₆₀₀) reaches approximately 0.6-0.8, induce gene expression using the appropriate inducer (e.g., IPTG for T7 promoters, L-arabinose for pBAD).
- **Conditions:** Typical fermentation conditions include a temperature of 30-37°C, constant agitation (e.g., 200-250 rpm), and a cultivation time of 24-48 hours post-induction.

3. Analytical Methods (Quantification)

- **Sample Preparation:** Centrifuge culture samples to remove cells. Acidify the supernatant and extract metabolites using a suitable solvent like ethyl acetate or methanol.
- **Analysis:** Quantify **N-acetyltyramine** and pathway intermediates (e.g., tyramine, L-tyrosine) using **High-Performance Liquid Chromatography (HPLC)** coupled with a UV/Vis or mass spectrometry (MS) detector. Compare retention times and spectra against commercially available pure standards.

Research Context and Notes

- **Regulation in Native Producers:** In native bacterial producers like *Enterococcus durans*, the transcription of the tyrosine decarboxylase gene (*tdcA*) and the tyrosine/tyramine antiporter gene (*tyrP*) is tightly regulated. This operon is strongly induced by the combination of an **acidic environment (low pH)** and **high extracellular tyrosine concentration** [2].
- **Mammalian Context:** In rat tissues, **N-acetyltyramine** has been identified as a probable intermediate in the biosynthesis of N-acyldopamines, suggesting a potential parallel pathway in mammals where decarboxylation may precede catechol ring formation [3].

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References

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